![molecular formula C10H6F3NOS2 B1594740 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 315-08-2](/img/structure/B1594740.png)
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Overview
Description
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is of particular interest in pharmaceutical chemistry. Compounds with this group have been associated with a range of pharmacological activities. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of potential drug candidates . This compound, with its thiazolidinone core, is being explored for its therapeutic potential and could be a precursor in the synthesis of various drugs.
Organic Synthesis and Catalysis
In organic chemistry, the thiazolidinone ring of the compound serves as a versatile intermediate. It can participate in various organic transformations and can act as a ligand in catalysis, potentially aiding in the development of new synthetic methods .
Environmental Science
Compounds containing the trifluoromethyl group are being studied for their environmental impact. This compound could be used in the study of degradation processes or as a standard in environmental analytical methods to understand the behavior of similar organofluorine compounds in the environment .
Biological Studies
The bioactive nature of thiazolidinone derivatives makes them suitable for biological studies. They are often used in the design of enzyme inhibitors and receptor modulators, which can help in understanding various biological pathways and diseases .
Industrial Research
In industrial research, the compound’s potential for modification makes it a valuable scaffold for developing industrial catalysts, processing chemicals, or intermediates in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the cystic fibrosis transmembrane conductance regulator (cftr) protein .
Mode of Action
A structurally similar compound, cftr inh -172, has been shown to bind inside the pore near transmembrane helix 8, a critical structural element that links adenosine triphosphate hydrolysis with channel gating . This suggests that 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one may have a similar mode of action.
properties
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS2/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJXDJVVCNDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298981 | |
Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
CAS RN |
315-08-2 | |
Record name | NSC127303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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